Welcome to the BenchChem Online Store!
molecular formula C3H5NOS B052157 2-Thiazolidinone CAS No. 2682-49-7

2-Thiazolidinone

Cat. No. B052157
M. Wt: 103.15 g/mol
InChI Key: SLYRGJDSFOCAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425635B2

Procedure details

To a solution of 2-thiazolidinone (0.994 g, 9.64 mmol) in acetonitrile (10 ml) were added N-phthalimido-3-bromopropylamine (2.88 g, 10.7 mmol), potassium carbonate (1.64 g, 11.9 mmol), and 18-crown-6 (catalytic amount). The mixture was refluxed about 17 hours, solvent was removed in vacuo, and the resulting solid was redissolved in 1 M potassium chloride and dichloromethane (˜25 ml each). The aqueous phase was separated and extracted with 2×25 ml dichloromethane. The combined organic fraction was dried over sodium sulfate, filtered, and dried in vacuo. The crude product was recrystallized from acetone/methanol to give 1.54 g (55% yield). To a warmed solution of the phthalimido protected amine (1.53 g, 5.27 mmol) in 6:1 isopropanol:water was added sodium borohydride (1.01 g, 26.7 mmol), and the mixture was stirred at 60° C. for 22 hours. Glacial acetic acid (5.4 ml) was added, and the solution was stirred at 80° C. for 2 hours, then the solution was cooled and dried in vacuo. The product was redissolved in 6 N hydrochloric acid, washed with ether (2×30 ml), then dried in vacuo. The product was purified via recrystallization from hot water.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.994 g
Type
reactant
Reaction Step Three
Name
N-phthalimido-3-bromopropylamine
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
phthalimido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
1.53 g
Type
reactant
Reaction Step Five
Quantity
5.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C1(=O)[N:11](NCCCBr)[C:10](=O)[C:9]2=CC=CC=[C:8]12.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[BH4-].[Na+]>C(#N)C.C(O)(=O)C.O.C(O)(C)C>[NH2:11][CH2:10][CH2:9][CH2:8][N:3]1[CH2:4][CH2:5][S:1][C:2]1=[O:6] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0.994 g
Type
reactant
Smiles
S1C(NCC1)=O
Name
N-phthalimido-3-bromopropylamine
Quantity
2.88 g
Type
reactant
Smiles
C1(C=2C(C(N1NCCCBr)=O)=CC=CC2)=O
Name
Quantity
1.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
phthalimido
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amine
Quantity
1.53 g
Type
reactant
Smiles
Step Six
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed about 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was redissolved in 1 M potassium chloride
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×25 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fraction was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from acetone/methanol
CUSTOM
Type
CUSTOM
Details
to give 1.54 g (55% yield)
STIRRING
Type
STIRRING
Details
the solution was stirred at 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved in 6 N hydrochloric acid
WASH
Type
WASH
Details
washed with ether (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified via recrystallization from hot water

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
NCCCN1C(SCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.